molecular formula C15H11Cl2N3S B11117430 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B11117430
M. Wt: 336.2 g/mol
InChI Key: WHHUKWZWXTXNJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thionyl chloride, 2,3-dichlorobenzyl chloride, and pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11Cl2N3S

Molecular Weight

336.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11Cl2N3S/c16-12-5-3-4-10(14(12)17)8-11-9-19-15(21-11)20-13-6-1-2-7-18-13/h1-7,9H,8H2,(H,18,19,20)

InChI Key

WHHUKWZWXTXNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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